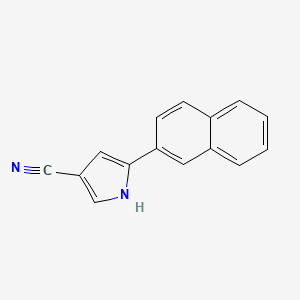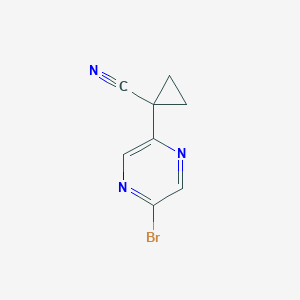
1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol . This compound is characterized by the presence of a bromopyrazine ring attached to a cyclopropanecarbonitrile moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
The synthesis of 1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile typically involves the reaction of 5-bromopyrazine with cyclopropanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction .
The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromopyrazine ring and cyclopropanecarbonitrile moiety may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
1-(5-Bromopyrazin-2-YL)cyclopropanecarbonitrile can be compared to other similar compounds, such as:
1-(5-Bromopyrimidin-2-YL)cyclopropanecarbonitrile: This compound has a similar structure but contains a pyrimidine ring instead of a pyrazine ring.
1-(5-Chloropyrazin-2-YL)cyclopropanecarbonitrile: The chlorine atom in this compound can lead to different chemical properties and reactivity compared to the bromine atom in this compound.
The uniqueness of this compound lies in its specific combination of a bromopyrazine ring and a cyclopropanecarbonitrile moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
1-(5-bromopyrazin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-11-6(3-12-7)8(5-10)1-2-8/h3-4H,1-2H2 |
InChI Key |
QXESNBZJAZVLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


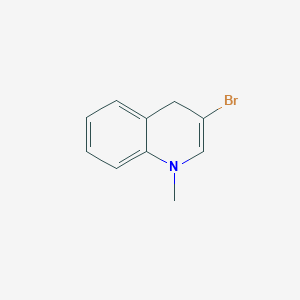

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
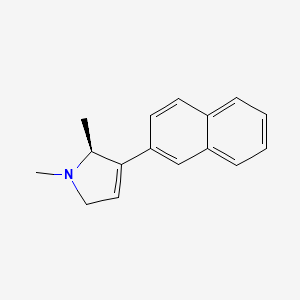
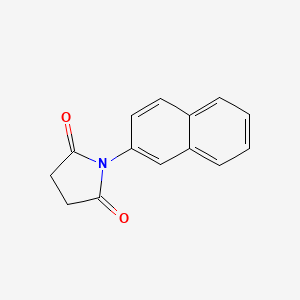
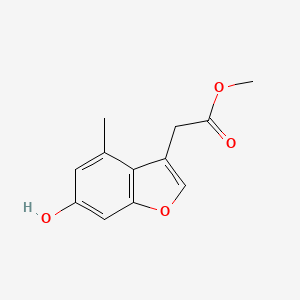
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)



![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)

